molecular formula C13H24O2 B14602055 1,1-Diethoxy-4-methylideneoct-2-ene CAS No. 61147-83-9

1,1-Diethoxy-4-methylideneoct-2-ene

Cat. No.: B14602055
CAS No.: 61147-83-9
M. Wt: 212.33 g/mol
InChI Key: JLMGZEWZSWEJIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-4-methylideneoct-2-ene typically involves the reaction of 4-methylideneoct-2-ene with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by ethanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common in industrial processes to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-4-methylideneoct-2-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Diethoxy-4-methylideneoct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-4-methylideneoct-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electron-deficient carbon atom in the ethoxy groups. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethoxy-3-methylidenehex-2-ene
  • 1,1-Diethoxy-5-methylideneoct-2-ene
  • 1,1-Diethoxy-4-methylidenehept-2-ene

Uniqueness

1,1-Diethoxy-4-methylideneoct-2-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the methylidene group at the fourth position and the ethoxy groups at the first position make it different from other similar compounds, influencing its reactivity and applications .

Properties

CAS No.

61147-83-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1,1-diethoxy-4-methylideneoct-2-ene

InChI

InChI=1S/C13H24O2/c1-5-8-9-12(4)10-11-13(14-6-2)15-7-3/h10-11,13H,4-9H2,1-3H3

InChI Key

JLMGZEWZSWEJIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C=CC(OCC)OCC

Origin of Product

United States

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